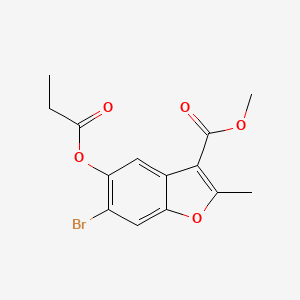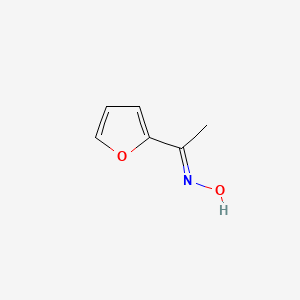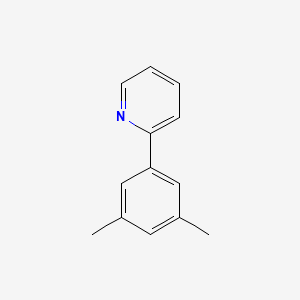![molecular formula C21H24N2O2 B2706016 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108717-40-2](/img/structure/B2706016.png)
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic compound. It features a bicyclic structure linked to phenyl and pyridinyl groups. This molecular configuration is significant in pharmacological and chemical studies due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. Key steps may include the construction of the azabicyclo[3.2.1]octane core, followed by the attachment of the phenyl and pyridinyl groups. Reagents such as protecting groups, oxidants, and catalysts are essential. Typical reaction conditions might include:
Temperature: 0-150°C
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon (Pd/C), acidic or basic conditions.
Industrial Production Methods
Industrial methods would need scaling up the reaction while ensuring safety and efficiency. Techniques like flow chemistry and use of continuous reactors can be implemented to manage large-scale synthesis, minimizing batch-to-batch variations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups.
Reduction: Reduction reactions can be employed to modify the pyridinyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern reagent.
Reducing Agents: Lithium aluminium hydride (LiAlH4), hydrogenation with Pd/C.
Substituents: Halogenating agents, organometallic reagents like Grignard reagents.
Major Products Formed
Depending on the reaction conditions, products can include derivatives with altered functional groups or modified ring structures, potentially leading to new biologically active molecules.
Scientific Research Applications
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has diverse applications:
Chemistry: Used in synthetic organic chemistry for studying reaction mechanisms.
Biology: Potential bioactive compound for studying receptor-ligand interactions.
Medicine: Could be explored for therapeutic potential in treating diseases.
Industry: May serve as a precursor or intermediate in producing other valuable compounds.
Mechanism of Action
The compound's effects could be due to:
Binding to Receptors: It may interact with specific proteins or enzymes.
Molecular Pathways: It might influence cellular pathways, modulating biological activities. Understanding these interactions requires detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Compared to other similar bicyclic and phenylpyridinyl compounds:
Structural Uniqueness: The specific configuration of the azabicyclo[3.2.1]octane and linkage to both phenyl and pyridinyl groups.
Functional Properties: Differences in biological activity or chemical reactivity.
Similar Compounds: N-phenylpiperidine derivatives, phenylpyridine carboxylates.
The compound's uniqueness lies in its combined bicyclic and aromatic features, offering distinct pathways for interactions in various fields of study.
Properties
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAGQOXOSBEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
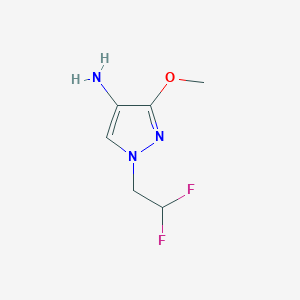
![1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2705937.png)
![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)
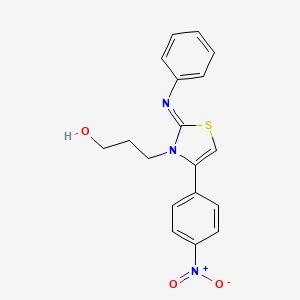
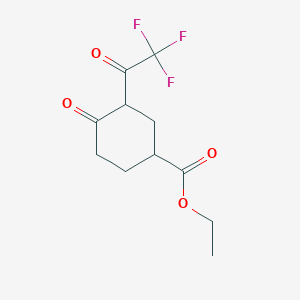
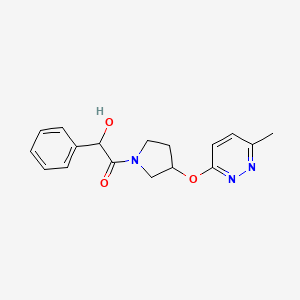
![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)
![N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2705945.png)
![2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2705947.png)
